

Spectroscopic Characterization of 9-benzyl-2-bromo-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-benzyl-2-bromo-9H-carbazole

Cat. No.: B1448951

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **9-benzyl-2-bromo-9H-carbazole**, a key intermediate in the development of advanced materials and pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

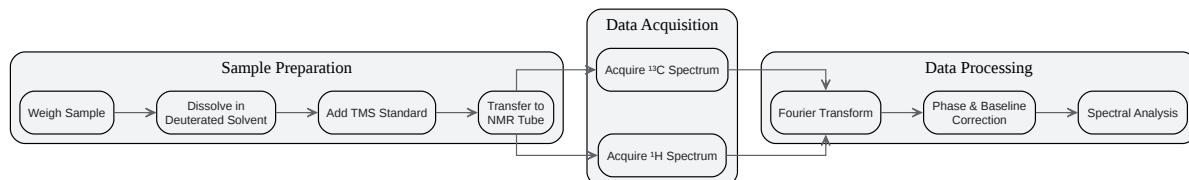
Introduction: The Significance of 9-benzyl-2-bromo-9H-carbazole

The carbazole scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its unique electronic and photophysical properties. The introduction of a benzyl group at the 9-position and a bromine atom at the 2-position modulates these properties, making **9-benzyl-2-bromo-9H-carbazole** a versatile building block. Accurate and comprehensive spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior in subsequent applications. This guide provides a detailed examination of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Principles of NMR Spectroscopy


NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ^1H and ^{13}C , can absorb electromagnetic radiation at a specific frequency. This resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **9-benzyl-2-bromo-9H-carbazole** and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The choice of solvent is critical to avoid overwhelming the spectrum with solvent signals.
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
- **Data Processing:** The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for **9-benzyl-2-bromo-9H-carbazole**. These predictions are based on established principles and data from structurally similar compounds.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.10	d	1H	H-4
~ 8.05	d	1H	H-5
~ 7.60	d	1H	H-1
~ 7.50	dd	1H	H-3
~ 7.45 - 7.20	m	7H	H-6, H-7, H-8 & Benzyl Ar-H
~ 5.50	s	2H	N-CH ₂

Interpretation:

- The downfield signals at ~8.10 and ~8.05 ppm are characteristic of the protons in the deshielded environment of the carbazole ring system.
- The presence of the bromine atom at the 2-position influences the chemical shifts of the adjacent protons (H-1 and H-3).
- The multiplet between 7.45 and 7.20 ppm corresponds to the remaining protons on the carbazole core and the five protons of the benzyl group.
- The singlet at ~5.50 ppm is a key indicator of the benzylic methylene protons.

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR data provides further confirmation of the carbon skeleton.

Chemical Shift (δ , ppm)	Assignment
~ 140	C-4a
~ 138	C-8a
~ 137	Benzyl C-ipso
~ 128 - 126	Benzyl Ar-C & Carbazole Ar-C
~ 123	C-4
~ 122	C-5
~ 121	C-1
~ 120	C-3
~ 115	C-2 (C-Br)
~ 110	C-8
~ 109	C-4b
~ 47	N-CH ₂

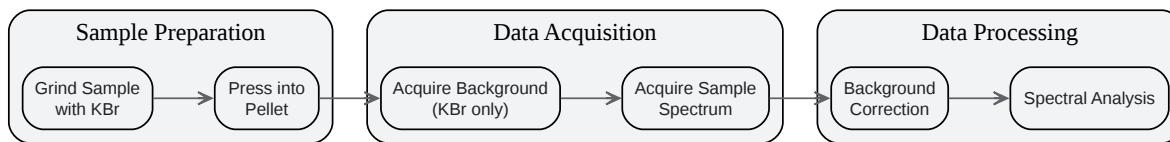
Interpretation:

- The signals in the aromatic region (109-140 ppm) correspond to the twelve carbons of the carbazole ring and the six carbons of the benzyl group.
- The carbon bearing the bromine atom (C-2) is expected to be shifted to approximately 115 ppm.
- The signal at ~47 ppm is characteristic of the benzylic methylene carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.

Principles of IR Spectroscopy


Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching and bending modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}), which serves as a molecular fingerprint.

Experimental Protocol for IR Analysis

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

Methodology:

- Sample Preparation: Grind a small amount (1-2 mg) of **9-benzyl-2-bromo-9H-carbazole** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded for background correction.

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR analysis via the KBr method.

Predicted IR Absorption Spectrum

The predicted IR absorption bands for **9-benzyl-2-bromo-9H-carbazole** are summarized below.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Aliphatic (CH ₂)
1600-1450	C=C stretch	Aromatic
~ 1330	C-N stretch	Aryl amine
~ 1230	C-H in-plane bend	Aromatic
~ 1050	C-Br stretch	Aryl bromide
850-750	C-H out-of-plane bend	Aromatic

Interpretation:

- The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the carbazole and benzyl moieties.
- The characteristic aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹ region.

- A key diagnostic peak is the C-Br stretching vibration, which is anticipated to appear around 1050 cm^{-1} .

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. The resulting ions are then separated according to their m/z ratio by an analyzer and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z .

Predicted Mass Spectrum

For **9-benzyl-2-bromo-9H-carbazole** ($C_{19}H_{14}BrN$), the following key signals are predicted in the mass spectrum:

m/z	Assignment
335/337	$[M]^+$ (Molecular ion peak)
256	$[M - Br]^+$
244	$[M - C_7H_7]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

Interpretation:

- The molecular ion peak $[M]^+$ will appear as a pair of peaks at m/z 335 and 337 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ^{79}Br and ^{81}Br).
- The fragment at m/z 256 corresponds to the loss of the bromine atom.

- The peak at m/z 244 represents the loss of the benzyl group.
- A prominent peak at m/z 91 is indicative of the stable tropylium ion, a common fragment from benzyl groups.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic characterization of **9-benzyl-2-bromo-9H-carbazole**. The predicted data presented in this guide, based on fundamental spectroscopic principles and comparison with related structures, offers a robust framework for the identification and quality assessment of this important chemical entity. Researchers and scientists can leverage this information to confidently advance their work in drug discovery and materials science.

References

- General Principles of NMR Spectroscopy: For a foundational understanding of NMR, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle. This text provides a comprehensive overview of the theory and application of NMR. (A specific URL is not provided as this is a widely available textbook).
- Infrared Spectroscopy of Organic Molecules: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A specific URL is not provided as this is a widely available textbook).
- Mass Spectrometry Fundamentals: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (A specific URL is not provided as this is a widely available textbook).
- Spectroscopic Data of Carbazole Derivatives: While a direct match was not found, numerous publications on the synthesis and characterization of substituted carbazoles can be found in journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron. These articles provide valuable comparative data.
- Chemical Supplier Information for **9-benzyl-2-bromo-9H-carbazole**: Basic properties and safety information can often be found on the websites of chemical suppliers.
- To cite this document: BenchChem. [Spectroscopic Characterization of 9-benzyl-2-bromo-9H-carbazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1448951#spectroscopic-data-for-9-benzyl-2-bromo-9h-carbazole-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com